Cas no 2228711-80-4 (4-(2,6-dichloropyridin-4-yl)butanal)

4-(2,6-dichloropyridin-4-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-dichloropyridin-4-yl)butanal
- EN300-1977987
- 2228711-80-4
-
- インチ: 1S/C9H9Cl2NO/c10-8-5-7(3-1-2-4-13)6-9(11)12-8/h4-6H,1-3H2
- InChIKey: KSYBOUOJQWTJPN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)CCCC=O
計算された属性
- せいみつぶんしりょう: 217.0061193g/mol
- どういたいしつりょう: 217.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(2,6-dichloropyridin-4-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977987-1.0g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1977987-0.05g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1977987-0.25g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1977987-2.5g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1977987-10.0g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1977987-10g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1977987-1g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 1g |
$1485.0 | 2023-09-16 | ||
Enamine | EN300-1977987-0.5g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1977987-5g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1977987-5.0g |
4-(2,6-dichloropyridin-4-yl)butanal |
2228711-80-4 | 5g |
$4309.0 | 2023-05-31 |
4-(2,6-dichloropyridin-4-yl)butanal 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
4-(2,6-dichloropyridin-4-yl)butanalに関する追加情報
Professional Introduction to 4-(2,6-dichloropyridin-4-yl)butanal (CAS No. 2228711-80-4)
4-(2,6-dichloropyridin-4-yl)butanal is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 2228711-80-4, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both chloro and aldehyde functional groups in its structure makes it a versatile building block for further chemical modifications and derivations.
The molecular framework of 4-(2,6-dichloropyridin-4-yl)butanal consists of a butanal moiety attached to a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This specific arrangement imparts distinct electronic and steric properties, making it an attractive candidate for medicinal chemistry applications. The pyridine core is particularly valuable in drug design due to its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, pyridine derivatives have shown remarkable promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The compound 4-(2,6-dichloropyridin-4-yl)butanal is no exception and has been explored in several preclinical studies for its potential pharmacological effects.
One of the most compelling aspects of 4-(2,6-dichloropyridin-4-yl)butanal is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive aldehyde group to form Schiff bases, which are known for their diverse biological activities. These Schiff bases have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The chloro substituents on the pyridine ring further enhance the reactivity of the molecule, allowing for further functionalization and customization.
The interest in 4-(2,6-dichloropyridin-4-yl)butanal has also been fueled by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict the binding affinity and mode of interaction between this compound and potential biological targets. Such insights are crucial for optimizing drug candidates and improving their efficacy. Computational studies have suggested that this compound may interact with proteins involved in cell signaling pathways relevant to cancer progression.
Furthermore, the synthesis of 4-(2,6-dichloropyridin-4-yl)butanal has been refined through various methodologies to enhance yield and purity. Modern synthetic approaches often involve catalytic processes that minimize waste and improve efficiency. These green chemistry principles align with the broader goal of sustainable pharmaceutical development. The compound's synthesis has been reported using palladium-catalyzed cross-coupling reactions, which offer high selectivity and mild reaction conditions.
The pharmacological profile of 4-(2,6-dichloropyridin-4-yl)butanal is still under active investigation, but preliminary findings are promising. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and cell proliferation. Additionally, it has shown potential as an antagonist for specific receptors implicated in neurological disorders. These findings underscore the compound's therapeutic potential and justify further exploration.
The development of novel drugs is a multi-step process that involves extensive testing to ensure safety and efficacy. While 4-(2,6-dichloropyridin-4-yl)butanal shows promise in preclinical studies, it must undergo rigorous clinical trials before being considered for medical use. However, its unique structure and demonstrated biological activity make it a valuable asset in the pharmaceutical arsenal.
In conclusion, 4-(2,6-dichloropyridin-4-yl)butanal (CAS No. 2228711-80-4) represents a significant advancement in chemical biology research. Its structural features and reactivity make it a versatile intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in drug discovery and development.
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